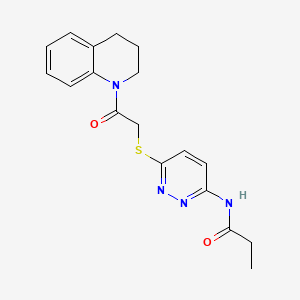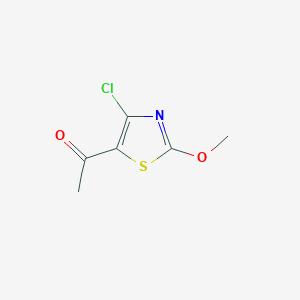
1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which consists of sulfur and nitrogen . This allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H10ClNO2S and it has a molecular weight of 267.73 .Applications De Recherche Scientifique
Enzymatic Degradation of Pollutants
Research has shown that enzymatic approaches are effective in degrading various organic pollutants in wastewater. These processes often involve redox mediators that enhance the efficiency of pollutant degradation. Enzymes such as laccases and peroxidases, in the presence of redox mediators like 2-methoxy-phenothiazine, can significantly improve the degradation of recalcitrant compounds found in industrial effluents. This suggests potential applications of similar chemical compounds in enhancing bioremediation efforts and the treatment of aromatic compounds present in wastewater (Husain & Husain, 2007).
Antioxidant Properties
Chromones and their derivatives, which share structural similarities with thiazole compounds, have been identified as potent antioxidants. These compounds can neutralize active oxygen species and interrupt free radical processes, thereby preventing or inhibiting cell impairment and various diseases. The antioxidant activity is attributed to specific functional groups within the molecules, highlighting the importance of chemical structure in determining biological activity (Yadav et al., 2014).
Electrochemical Applications
Ionic liquids and mixtures, including those with halogenated components, have been explored for their applications in electrochemical technologies. These include electroplating and energy storage, where the unique properties of halogenated ionic liquids can offer advantages in terms of efficiency and environmental impact. This area of research opens up potential applications for related halogenated compounds in developing more sustainable and efficient electrochemical systems (Tsuda, Stafford, & Hussey, 2017).
Methane Utilization
Methanotrophs, bacteria that use methane as their carbon source, demonstrate the potential of using methane to produce valuable products such as single-cell protein, biopolymers, and other compounds. This research area highlights the potential of utilizing carbon sources for biotechnological applications, suggesting that chemically related compounds might be used to facilitate or enhance these biological processes (Strong, Xie, & Clarke, 2015).
Mécanisme D'action
While the specific mechanism of action for “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is not available, thiazole compounds are known to behave unpredictably when entering physiological systems. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3(9)4-5(7)8-6(10-2)11-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLZOKSYFFVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
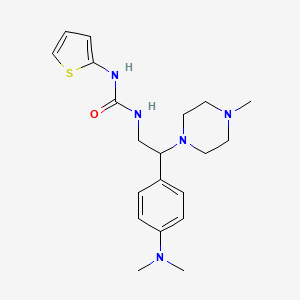
![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)
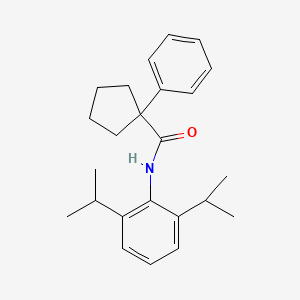
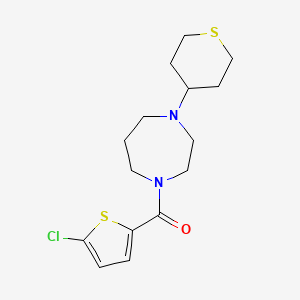
![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)
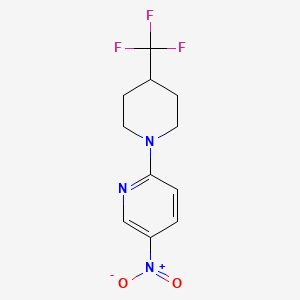
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)

![3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)
